![molecular formula C13H10N2O2S B2794219 N-(2-oxoindolin-5-yl)thiophene-3-carboxamide CAS No. 1070695-19-0](/img/structure/B2794219.png)
N-(2-oxoindolin-5-yl)thiophene-3-carboxamide
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Overview
Description
“N-(2-oxoindolin-5-yl)thiophene-3-carboxamide” is a compound that has been studied for its potential therapeutic properties . It is a type of thiophene-based compound, which are known to have a wide range of therapeutic properties and diverse applications in medicinal chemistry .
Synthesis Analysis
Thiophene-based compounds, including “N-(2-oxoindolin-5-yl)thiophene-3-carboxamide”, have been synthesized through various methods. For instance, one method involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives . Another method involves the reaction of pyrazine-2-amine with 5-bromothiophene-2-carboxylic acid .
Molecular Structure Analysis
The molecular structure of “N-(2-oxoindolin-5-yl)thiophene-3-carboxamide” has been studied using different spectroscopic methods including IR, 1H NMR, 13C NMR and elemental analysis . The interaction of the neutral ligand chlorothiophene in the S1 subsite has been noted .
Chemical Reactions Analysis
Thiophene-based compounds, including “N-(2-oxoindolin-5-yl)thiophene-3-carboxamide”, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They have been used in the synthesis of novel thiophene moieties with wider therapeutic activity .
Physical And Chemical Properties Analysis
Thiophene, a key component of “N-(2-oxoindolin-5-yl)thiophene-3-carboxamide”, is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position. It has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38°C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .
Scientific Research Applications
Antitumor Agents
“N-(2-oxoindolin-5-yl)thiophene-3-carboxamide” is used in the design and synthesis of novel 2-oxoindoline-based acetohydrazides as antitumor agents . These compounds have shown notable cytotoxicity toward three human cancer cell lines: colon cancer SW620, prostate cancer PC-3, and lung cancer NCI-H23 . Especially, some compounds exhibited cytotoxicity equal or superior to positive control PAC-1, the first procaspase-3 activating compound .
Cell Cycle and Apoptosis
This compound has been found to affect the cell cycle and apoptosis. The representative compounds accumulated U937 cells in S phase and substantially induced late cellular apoptosis . This makes it a potential candidate for further design and development of novel anticancer agents .
Antiviral Activity
Indole derivatives, which include “N-(2-oxoindolin-5-yl)thiophene-3-carboxamide”, have been reported to possess antiviral activity . They have been used in the synthesis of various scaffolds for screening different pharmacological activities .
Anti-inflammatory Activity
Indole derivatives are also known for their anti-inflammatory activity . They have been used in the development of new useful derivatives that bind with high affinity to multiple receptors .
Antioxidant Activity
Indole derivatives have been found to possess antioxidant activity . This makes them valuable in the development of drugs for conditions caused by oxidative stress .
Antimicrobial and Antitubercular Activities
Indole derivatives have been reported to possess antimicrobial and antitubercular activities . This makes them useful in the development of new antimicrobial and antitubercular drugs .
Antidiabetic and Antimalarial Activities
Indole derivatives have been found to possess antidiabetic and antimalarial activities . This makes them valuable in the development of drugs for diabetes and malaria .
Anticholinesterase Activity
Indole derivatives have been reported to possess anticholinesterase activity . This makes them useful in the development of drugs for conditions such as Alzheimer’s disease .
Future Directions
properties
IUPAC Name |
N-(2-oxo-1,3-dihydroindol-5-yl)thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S/c16-12-6-9-5-10(1-2-11(9)15-12)14-13(17)8-3-4-18-7-8/h1-5,7H,6H2,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQJRMMRODNKUHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)NC(=O)C3=CSC=C3)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-oxoindolin-5-yl)thiophene-3-carboxamide |
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